Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate
CAS No.: 2375247-98-4
Cat. No.: VC5874781
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate - 2375247-98-4](/images/structure/VC5874781.png)
Specification
CAS No. | 2375247-98-4 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-8-6-9-4-5-10(8)14-9/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10-/m0/s1 |
Standard InChI Key | NMRGOYHLQKSBBA-AEJSXWLSSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CC2CCC1N2 |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s structure comprises a bicyclo[2.2.1]heptane scaffold with a nitrogen atom at the 7-position, forming a bridged amine system. The (1S,2S,4R) configuration specifies the spatial arrangement of substituents, critical for molecular interactions in chiral environments. The tert-butyl carbamate group (-O(C)(NH)OC(CH)) is attached to a methylene bridge at the 2-position, shielding the amine from undesired reactions during synthesis .
Molecular Geometry and Stability
The bicyclic framework imposes significant ring strain, enhancing reactivity toward ring-opening or functionalization. Computational models predict a density of approximately 1.09 g/cm and a pK of 12.33 for the parent 7-azabicyclo[2.2.1]heptane system, suggesting moderate basicity . The Boc group’s steric bulk further stabilizes the molecule against enzymatic degradation, a common strategy in prodrug design .
Synthetic Methodologies
Core Bicyclic Amine Synthesis
The 7-azabicyclo[2.2.1]heptane core is synthesized via base-mediated heterocyclization of dibromocyclohexane precursors. For example, treatment of t-butyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF induces intramolecular cyclization, yielding brominated intermediates like (1RS,2SR,4SR)-2-bromo-7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane (52% yield) . Subsequent dehydrohalogenation with t-BuOK eliminates HBr, forming unsaturated derivatives critical for further functionalization .
Carbamate Installation
The Boc group is introduced via carbamate-forming reactions. Pd-catalyzed amidation of aryl bromides with tert-butyl carbamate, as demonstrated in related systems, offers a room-temperature route (43–83% yield) using Pddba·CHCl and t-BuXPhos ligand . For aliphatic amines like the target compound, alternative methods such as Schotten-Baumann conditions (reaction with tert-butyl chloroformate in biphasic solvent) are likely employed .
Physicochemical Properties
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The Boc-protected amine serves as a key intermediate in alkaloid synthesis. For instance, 7-azabicyclo[2.2.1]heptane derivatives are precursors to epibatidine, a potent nicotinic acetylcholine receptor agonist . The methylene spacer in Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate may facilitate conjugation to bioactive scaffolds, enhancing target affinity or pharmacokinetics .
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